

reducing cytotoxicity of HMBPP analog 1 at high concentrations

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Compound of Interest

Compound Name: HMBPP analog 1

Cat. No.: B15556308

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Technical Support Center: HMBPP Analogs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **HMBPP analog 1**. The focus is on understanding and mitigating cytotoxicity observed at high concentrations during in-vitro experiments.

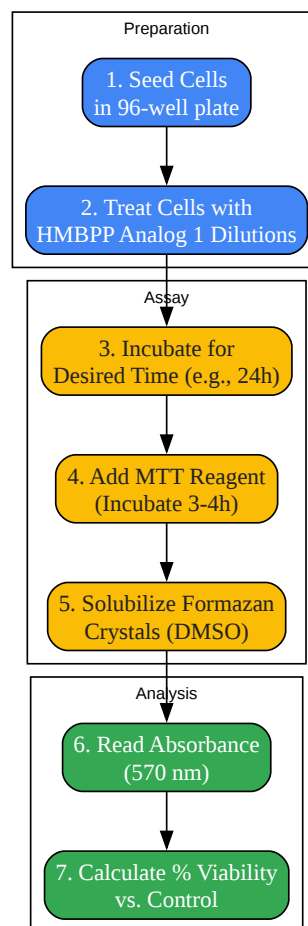
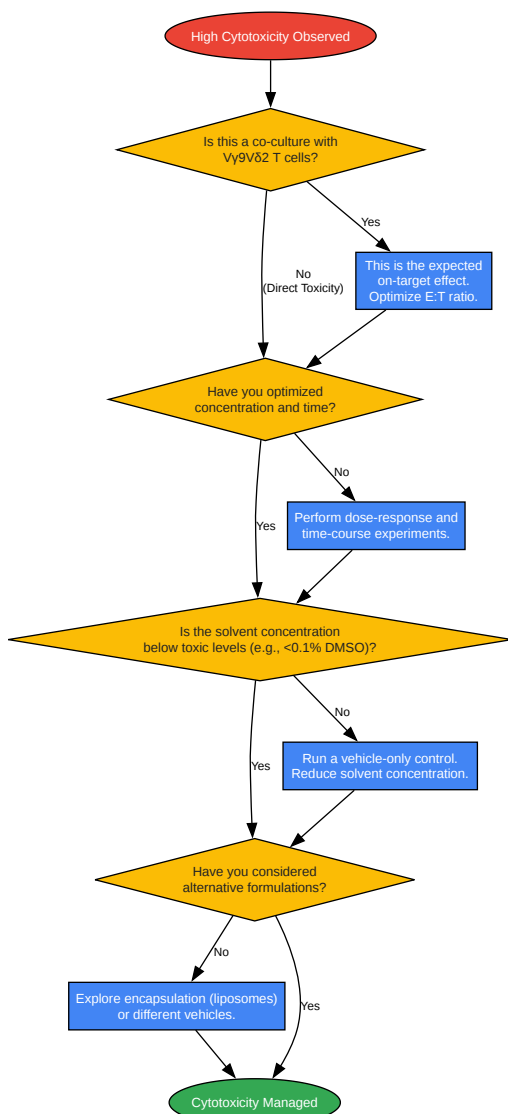
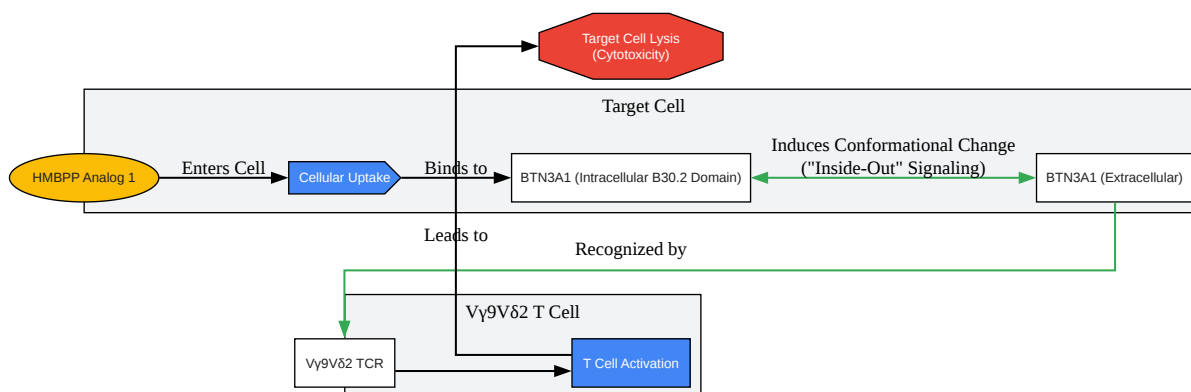
Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with **HMBPP analog 1** in our cell cultures. What is the underlying mechanism?

High cytotoxicity associated with **HMBPP analog 1** is likely linked to its primary mechanism of action: the potent activation of Vy9V δ 2 T cells.^{[1][2]} HMBPP and its analogs are phosphoantigens that are recognized by Vy9V δ 2 T cells, a subset of T cells involved in immune responses to infections and malignancies.^{[1][2]}

The activation process is mediated by the butyrophilin 3A1 (BTN3A1) protein present on the surface of target cells.^[3] **HMBPP analog 1** likely enters the target cell and binds to the intracellular domain of BTN3A1. This binding event triggers a conformational change in BTN3A1, leading to an "inside-out" signaling process that is recognized by the T cell receptor (TCR) on Vy9V δ 2 T cells. This recognition activates the Vy9V δ 2 T cells, causing them to release cytotoxic granules (like perforin and granzymes) and pro-inflammatory cytokines, which in turn kill the target cells.

At high concentrations, this potent activation can lead to widespread and rapid cell death in the culture, which may include off-target effects depending on the experimental setup.



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References

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